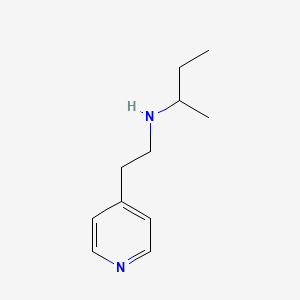![molecular formula C13H17Cl2OP B7813363 1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene](/img/structure/B7813363.png)
1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene is a useful research compound. Its molecular formula is C13H17Cl2OP and its molecular weight is 291.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene typically begins with the chlorination of benzene, followed by the addition of a cyclohexyl group through a Friedel-Crafts alkylation. Phosphorylation occurs through the use of phosphoryl chloride and an appropriate catalyst.
Industrial Production Methods
Industrially, the production involves a controlled series of reactions in batch reactors, ensuring high purity and yield. The conditions must be carefully regulated, particularly temperature and pH levels, to avoid by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene undergoes various reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation is typically achieved using potassium permanganate or chromium trioxide under acidic conditions. Reduction reactions often use lithium aluminum hydride or hydrogenation over a palladium catalyst. Substitution reactions employ nucleophiles such as amines or alcohols.
Major Products
The major products include derivatives with modified phosphoryl or cyclohexyl groups, depending on the specific reagents and conditions used.
Scientific Research Applications: : this compound is used extensively in various fields:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : It is explored for its potential as an enzyme inhibitor.
Medicine: : Studies investigate its use in drug development, particularly in targeting specific proteins.
Industry: : Utilized in the development of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action: : The compound's mechanism of action hinges on its ability to interact with various biological targets. The phosphoryl group is particularly reactive, enabling it to form bonds with enzyme active sites, thereby inhibiting their function. This inhibition can modulate biochemical pathways, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds: : this compound stands out due to its unique combination of functional groups. Similar compounds include:
1-Chloro-2-[[dimethylphosphoryl]methyl]benzene: : Different phosphoryl group, impacting its reactivity and applications.
1-Chloro-2-[[chloro(phenyl)phosphoryl]methyl]benzene: : Substitution of cyclohexyl with phenyl affects its chemical behavior and biological activity.
In essence, this compound is a compound of significant interest due to its diverse applications and reactivity, distinguishing it from its analogs.
Propriétés
IUPAC Name |
1-chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2OP/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBHHGAXJQFERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(CC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(Trifluoromethyl)phenyl]pyridine-4-ethaneamine](/img/structure/B7813302.png)


![4-[(3-Ethylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B7813338.png)

![2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene](/img/structure/B7813353.png)
![1-Chloro-4-[[chloro(cyclohexyl)phosphoryl]methyl]benzene](/img/structure/B7813360.png)
![1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene](/img/structure/B7813370.png)


